molecular formula C10H10O5 B13949091 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid CAS No. 773120-32-4

2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid

Cat. No.: B13949091
CAS No.: 773120-32-4
M. Wt: 210.18 g/mol
InChI Key: VRAVERBOKCSNPC-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is characterized by the presence of a phenyl ring substituted with three hydroxyl groups and a propenoic acid moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 2,4,6-trihydroxybenzaldehyde with methyl acrylate in the presence of a base, followed by acid hydrolysis to yield the desired product . Another method includes the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to form the carbon-carbon bond between the phenyl ring and the propenoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid derivative.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Propanoic acid derivatives.

    Substitution: Ethers and esters of the original compound.

Scientific Research Applications

2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid can be compared with other hydroxycinnamic acids, such as:

Properties

CAS No.

773120-32-4

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O5/c1-5(10(14)15)2-7-8(12)3-6(11)4-9(7)13/h2-4,11-13H,1H3,(H,14,15)

InChI Key

VRAVERBOKCSNPC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=C(C=C1O)O)O)C(=O)O

Origin of Product

United States

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